molecular formula C6H3ClN2O6S B156149 2,4-Dinitrobenzenesulfonyl chloride CAS No. 1656-44-6

2,4-Dinitrobenzenesulfonyl chloride

Cat. No. B156149
Key on ui cas rn: 1656-44-6
M. Wt: 266.62 g/mol
InChI Key: SSFSNKZUKDBPIT-UHFFFAOYSA-N
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Patent
US07084162B2

Procedure details

A solution of Part A compound (1.01 g, 2.37 mmol) and TFA (8 mL) in CH2Cl2 (30 mL) was stirred at RT for 4.5 h. The solution was concentrated in vacuo, and the residue was dissolved in CH2Cl2 and filtered through a pad of solid K2CO3. The filtrate was concentrated in vacuo to give the corresponding crude amine. To a solution of the crude amine in THF (11.9 mL) were added pyridine (0.383 mL, 4.74 mmol) and 2,4-dinitrobenzenesulfonyl chloride (0.85 g, 3.19 mmol) and the solution was stirred at RT for 15 h. Since some starting material still remained at this point, more sulfonyl chloride (0.32 g, 1.2 mmol) was then added. After a further 4 h, HPLC analysis indicated that all starting material had been consumed. The reaction mixture was diluted with Et2O, washed with 1N aq HCl, saturated aq NaHCO3 and brine, dried (MgSO4), filtered and concentrated in vacuo to provide the crude 2,4-dinitrobenzenesulfonamide
[Compound]
Name
compound
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.383 mL
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Two
Name
Quantity
11.9 mL
Type
solvent
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[N:8]1C=CC=CC=1.[N+:14]([C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[S:26](Cl)(=[O:28])=[O:27])([O-:16])=[O:15].S(Cl)(Cl)(=O)=O>C(Cl)Cl.C1COCC1>[N+:14]([C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[S:26]([NH2:8])(=[O:28])=[O:27])([O-:16])=[O:15]

Inputs

Step One
Name
compound
Quantity
1.01 g
Type
reactant
Smiles
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.383 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.85 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Name
Quantity
11.9 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.32 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through a pad of solid K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the corresponding crude amine
ADDITION
Type
ADDITION
Details
was then added
WAIT
Type
WAIT
Details
After a further 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
had been consumed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with Et2O
WASH
Type
WASH
Details
washed with 1N aq HCl, saturated aq NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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